REACTION_CXSMILES
|
CS(C)=O.[Cl:5][C:6]1[CH:7]=[C:8]([C:13]([F:16])([F:15])[F:14])[CH:9]=[CH:10][C:11]=1Cl.[C:17](=[O:20])([O-])[O-:18].[K+].[K+].[OH2:23]>>[Cl:5][C:6]1[CH:7]=[C:8]([C:13]([F:16])([F:15])[F:14])[CH:9]=[CH:10][C:11]=1[O:23][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][CH:7]=1)[C:17]([OH:18])=[O:20] |f:2.3.4|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-necked flask fitted with a magnetic stirring bar, condenser
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
CUSTOM
|
Details
|
is taken rapidly to 138°-44° C.
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
is continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
(total 22 hrs. )
|
Duration
|
22 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous reaction mixture extracted with CCl4 (200 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is then decanted
|
Type
|
CUSTOM
|
Details
|
The white solid that precipitated
|
Type
|
FILTRATION
|
Details
|
is collected by filtration and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC=2C=C(C(=O)O)C=CC2)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |